molecular formula C12H20N4O2 B1446336 tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1445951-79-0

tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B1446336
M. Wt: 252.31 g/mol
InChI Key: HKBXMGOMJLSNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,3]triazolo[4,5-b]pyridine . The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using glyoxal and ammonia .


Molecular Structure Analysis

The compound likely contains a [1,2,3]triazolo[4,5-b]pyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .

Scientific Research Applications

  • Synthesis of Ethyl 1-Aryl-5-Formyl-1H-1,2,3-Triazole-4-Carboxylates : A study by Pokhodylo, Shyyka, and Obushak (2018) developed a method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates. These aldehydes were found to be reactive in several condensation reactions, indicating their potential utility in the synthesis of complex organic compounds (Pokhodylo, Shyyka, & Obushak, 2018).

  • Reactivity of Ethyl 7-Amino-3-tert-Butyl-4-Thioxo-4,6-Dihydropyrazolo[5,1-c][1,2,4]triazine-8-Carboxylate : Mironovich, Kostina, and Bozhok (2012) studied the treatment of a related compound with P2S5 in pyridine, leading to acylation, decarboxylation, and hydrazinolysis. This research highlights the versatility of these compounds in chemical reactions (Mironovich, Kostina, & Bozhok, 2012).

  • Synthesis of New Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines : Ivanov, Mironovich, Rodinovskaya, and Shestopalov (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, developing new methods for diazotization and decarboxylation. This study contributes to the understanding of the synthesis and functionalization of triazine derivatives (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

  • Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives : Çolak, Karayel, Buldurun, and Turan (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into the molecular structure and potential applications in material science (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Antimicrobial Evaluation of Novel Pyrido[1',2'2,3][1,2,4]triazolo[1,5-c]quinazolines

    : El‐Kazak and Ibrahim (2013) synthesized and evaluated the antimicrobial activity of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, indicating the potential pharmaceutical applications of these compounds (El‐Kazak & Ibrahim, 2013).

properties

IUPAC Name

tert-butyl 1-ethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-5-16-10-6-7-15(8-9(10)13-14-16)11(17)18-12(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBXMGOMJLSNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.